molecular formula C7H8NNaO3S B12754995 Sodium benzylsulfamate CAS No. 15790-83-7

Sodium benzylsulfamate

Cat. No.: B12754995
CAS No.: 15790-83-7
M. Wt: 209.20 g/mol
InChI Key: HLXDLLTZCHINKX-UHFFFAOYSA-M
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Description

Sodium benzylsulfamate (C₇H₇NNaO₃S) is an organosulfur compound featuring a benzyl group linked to a sulfamate moiety (NH₂SO₃⁻Na⁺). Its structure combines the aromatic benzyl group with the polar sulfamate functional group, conferring unique physicochemical properties.

Properties

CAS No.

15790-83-7

Molecular Formula

C7H8NNaO3S

Molecular Weight

209.20 g/mol

IUPAC Name

sodium;N-benzylsulfamate

InChI

InChI=1S/C7H9NO3S.Na/c9-12(10,11)8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,9,10,11);/q;+1/p-1

InChI Key

HLXDLLTZCHINKX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium benzylsulfamate can be synthesized through the reaction of benzylamine with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Aqueous or organic solvents like dichloromethane.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent quality and yield. The process includes:

    Sulfonation: Benzylamine is reacted with sulfur trioxide in a controlled environment.

    Neutralization: The resulting benzylsulfamic acid is neutralized with sodium hydroxide.

    Purification: The product is purified through crystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium benzylsulfamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylsulfonic acid.

    Reduction: Reduction reactions can convert it back to benzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Conditions often involve polar solvents and mild temperatures.

Major Products:

    Oxidation: Benzylsulfonic acid.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Sodium benzylsulfamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

    Biology: It serves as a biochemical tool for studying enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.

    Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium benzylsulfamate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Protein Interaction: Modifying protein structures and functions through covalent or non-covalent interactions.

Comparison with Similar Compounds

This section provides a detailed comparison of sodium benzylsulfamate with structurally or functionally related compounds, emphasizing differences in functional groups, solubility, reactivity, and applications.

Structural and Functional Group Comparisons

Sodium Benzoate (C₇H₅NaO₂)
  • Functional Groups : Benzoate ion (aromatic carboxylate).
  • Key Differences : Lacks the sulfamate group, resulting in lower polarity and distinct reactivity. Sodium benzoate primarily acts as a preservative due to its antimicrobial properties .
  • Applications : Widely used in food preservation, cosmetics, and pharmaceuticals.
Sodium Benzenesulfonate (C₆H₅SO₃Na)
  • Functional Groups : Benzenesulfonate (aromatic sulfonate).
  • Key Differences : The sulfonate group (SO₃⁻) is less nucleophilic compared to sulfamate (NH₂SO₃⁻), altering reactivity in aqueous solutions. Sodium benzenesulfonate serves as a surfactant and intermediate in detergents .
  • Applications : Industrial detergents, laboratory chemicals.
1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole Cyclohexanesulfamate
  • Functional Groups : Benzyl, sulfamate, and heterocyclic moieties.
  • Key Differences : The addition of a pyrrolidinylindole group enhances receptor selectivity, particularly in neurological applications. This compound lacks this heterocyclic complexity, limiting its neuroprotective scope .
  • Applications : Analgesic and neuroprotective research.

Physicochemical Properties and Solubility

Compound Solubility (g/100 mL) pKa Key Reactivity
This compound >50 (water) ~1.2 Nucleophilic sulfamate group
Sodium benzoate 62 (water) ~2.0 Carboxylate anion reactivity
Sodium benzenesulfonate 70 (water) ~0.8 Sulfonate electrophilicity

Notes:

  • This compound’s sulfamate group enhances water solubility compared to sulfonates, making it suitable for aqueous formulations .
  • Sodium benzoate’s higher pKa limits its stability in acidic environments, whereas this compound’s lower pKa improves acid tolerance .
Antimicrobial Activity
  • This compound: Limited direct studies, but sulfamate derivatives show moderate antimicrobial activity due to membrane disruption.
  • Sodium Benzoate : Proven antifungal and antibacterial effects, widely used in food preservation .
Therapeutic Potential
  • 1-Benzyl-3-(1-methyl-2-pyrrolidinyl)indole Cyclohexanesulfamate : Demonstrated analgesic effects in preclinical models, attributed to its heterocyclic structure .

Key Findings :

  • This compound’s benzyl group facilitates lipophilic interactions, enhancing its utility in drug delivery systems .
  • Sodium benzenesulfonate’s sulfonate group improves detergent efficiency via micelle formation .

Q & A

Basic Research Questions

Q. How should researchers design experiments for the reproducible synthesis and characterization of sodium benzylsulfamate?

  • Methodological Answer :

  • Synthesis : Document reaction conditions (e.g., temperature, solvent, stoichiometry) in triplicate to ensure reproducibility. Include purification steps (e.g., recrystallization, chromatography) and specify equipment (e.g., rotary evaporator model) .
  • Characterization : Use a combination of spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC) techniques. For novel compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) . Reference known compounds using established literature protocols to validate methods .

Q. What analytical approaches are recommended to assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Design accelerated stability studies with controlled pH (e.g., 1–13) and temperature (e.g., 25–60°C) ranges. Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life .
  • Report statistical variability (e.g., standard deviation across triplicate trials) and validate results against reference standards .

Q. How can researchers validate the purity of this compound batches for biological assays?

  • Methodological Answer :

  • Combine elemental analysis (C, H, N, S) with mass spectrometry to confirm molecular composition. Perform cytotoxicity assays (e.g., against cell lines) to rule out contaminants. Cross-validate with independent labs using blinded samples .

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound’s spectroscopic results (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • Re-examine experimental parameters: Ensure solvent deuterization in NMR and calibrate instruments with certified standards. Perform density functional theory (DFT) calculations to simulate spectra, adjusting for solvent effects and conformational dynamics. Publish raw data and computational inputs for peer validation .

Q. How can mechanistic studies elucidate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Use isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry. Pair with molecular docking simulations (e.g., AutoDock Vina) to identify binding sites. Validate hypotheses via site-directed mutagenesis of putative target residues .

Q. What experimental frameworks address reproducibility challenges in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Adopt standardized assay protocols (e.g., OECD guidelines) with positive/negative controls. Share cell lines and reagents via public repositories (e.g., ATCC) to minimize variability. Perform meta-analyses of published data to identify confounding factors (e.g., solvent choice) .

Q. How should researchers design computational models to predict this compound’s environmental fate or metabolic pathways?

  • Methodological Answer :

  • Use quantitative structure-activity relationship (QSAR) models for biodegradability predictions. Validate with experimental data from microcosm studies (e.g., soil/water systems). For metabolism, employ liver microsome assays coupled with LC-MS to identify metabolites .

Methodological Best Practices

  • Data Reporting : Follow journals’ guidelines for supplementary materials (e.g., raw spectra, computational scripts) to enhance transparency .
  • Statistical Rigor : Use ANOVA or Bayesian inference to analyze multi-variable experiments. Report confidence intervals and effect sizes .
  • Ethical Compliance : For biological studies, include ethics committee approvals and informed consent documentation where applicable .

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